6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structure combining a cyclopropane ring with an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is to start with an indole derivative, which undergoes bromination and fluorination to introduce the bromo and fluoro substituents. The cyclopropane ring is then formed through a cyclopropanation reaction, often using diazo compounds as intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-fluoroindole: Lacks the spirocyclic structure but shares the bromo and fluoro substituents.
Spiro[cyclopropane-1,3’-indolin]-2’-one: Similar spirocyclic structure but without the bromo and fluoro substituents.
6’-Chloro-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one: Similar structure with a chloro substituent instead of bromo.
Uniqueness
6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the combination of its spirocyclic structure and the presence of both bromo and fluoro substituents. This unique combination enhances its potential for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H7BrFNO |
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Molecular Weight |
256.07 g/mol |
IUPAC Name |
6-bromo-7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-6-2-1-5-8(7(6)12)13-9(14)10(5)3-4-10/h1-2H,3-4H2,(H,13,14) |
InChI Key |
JUMSBROOONOKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C(=C(C=C3)Br)F)NC2=O |
Origin of Product |
United States |
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